Sub-Nanomolar Myeloperoxidase (MPO) Inhibition: A 300-Fold Potency Advantage over the Reference Inhibitor ABAH
In an in vitro biochemical assay measuring MPO chlorination activity, N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide demonstrates potent inhibition with an IC50 value of 1 nM [1]. This represents a 300-fold increase in potency compared to 4-aminobenzoic acid hydrazide (ABAH), a well-characterized, irreversible MPO inhibitor used as a reference standard, which has an IC50 of 300 nM (0.3 µM) in the same assay format [2].
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 4-Aminobenzoic acid hydrazide (ABAH); IC50 = 300 nM (0.3 µM) |
| Quantified Difference | Target compound is 300-fold more potent than the reference inhibitor ABAH. |
| Conditions | Enzymatic assay measuring MPO (unknown origin) chlorination activity, 10 min incubation, aminophenyl fluorescein detection method. |
Why This Matters
This sub-nanomolar potency establishes N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide as a significantly more potent MPO inhibitor than the standard reference compound, making it a preferred chemical tool for investigating MPO-mediated inflammatory pathways where high potency is required to achieve maximal target engagement at lower concentrations, potentially reducing off-target effects.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50554035 (CHEMBL4790231): IC50 1 nM. Retrieved from https://www.bindingdb.org/ View Source
- [2] Kettle, A. J., et al. (1995). Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochemical Pharmacology, 49(11), 1653-1659. View Source
